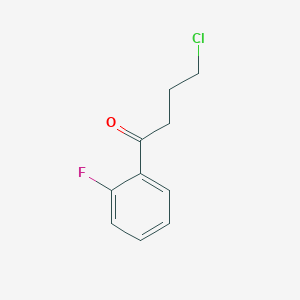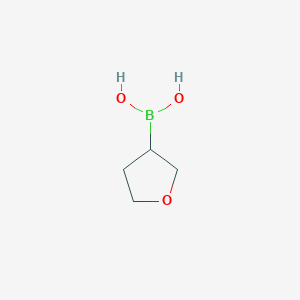
3-Fluoro-2-(trifluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoro-2-(trifluoromethyl)phenylacetic acid” is a chemical compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . It has also been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” involves several steps. It has been used in the synthesis of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors . It has also been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .Molecular Structure Analysis
The molecular formula of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” is C9H6F4O2 . The structure includes a phenyl ring with a trifluoromethyl group and a fluoro group attached to it, along with an acetic acid group .Chemical Reactions Analysis
“3-Fluoro-2-(trifluoromethyl)phenylacetic acid” undergoes various chemical reactions. For instance, it has been used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) . It also undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” include a melting point of 113-116 °C . It is a solid at room temperature .Scientific Research Applications
Synthesis and Organic Chemistry Applications
- Development of Fluorination Methods : Research by Zhang, Wan, and Bie (2017) introduced a one-step method for the concurrent fluoro-trifluoromethylation of arylacetylenes, producing various functionalized trifluoromethylated Z-alkenes. This method has potential in organic synthesis involving copper complexes (Zhang, Wan, & Bie, 2017).
- Reactivity and Acidity Study : A comparative DFT study by Srivastava et al. (2015) on halogenated phenylacetic acids, including fluoro-substituted versions, explored their reactivity, acidity, and vibrational spectra, providing insights into their structural properties and molecular reactivity (Srivastava et al., 2015).
- Synthesis of 2-Fluoro-2-phenylalkanoic Acids : Goj and Haufe (2006) detailed new synthetic routes to 2-fluoro-2-phenylalkanoic acids, which are accessible by various pathways, showcasing the versatility of these compounds in synthesis (Goj & Haufe, 2006).
Material Science and Chemistry
- High Glass-Transition Temperature Polymers : Huang et al. (2007) synthesized novel arylene ether polymers using 2-trifluoromethyl-activated bisfluoro monomers, demonstrating high glass-transition temperatures and outstanding thermal stability. These polymers have potential applications in optical transparent materials (Huang et al., 2007).
- Photoredox Systems for Fluoromethylation : Koike and Akita (2016) discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, which is vital for the synthesis of pharmaceuticals and agrochemicals. This highlights the role of trifluoromethyl groups in modern synthetic chemistry (Koike & Akita, 2016).
Safety And Hazards
properties
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDCRGGUZQIVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)



![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

